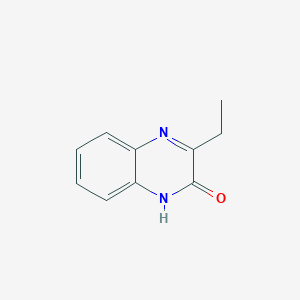

3-Ethylchinoxalin-2(1H)-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-ethylquinoxalin-2(1H)-one involves a new and effective procedure developed from o-phenylenediamine and ethyl 2-oxobutanoate, which is prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide (Mamedov, Kalinin, Gubaidullin, Isaikina, & Litvinov, 2005). This synthetic approach allows for the introduction of various functional groups to the ethyl side chain, demonstrating the compound's versatility for chemical modifications.

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals interesting aspects of its crystal structure, including short intramolecular contacts and intermolecular hydrogen bonds (Ferfra, Ahabchane, Essassi, & Pierrot, 2000). Such structural insights are crucial for understanding the reactivity and potential applications of 3-ethylquinoxalin-2(1H)-one derivatives.

Chemical Reactions and Properties

3-Ethylquinoxalin-2(1H)-one undergoes various chemical reactions, allowing for the functionalization of the ethyl group into α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl derivatives. These reactions enable the synthesis of 3-(2-amino-4-thiazolyl) derivatives, highlighting the compound's utility in synthesizing a wide range of functionalized molecules (Mamedov et al., 2005).

Physical Properties Analysis

The physical properties of 3-ethylquinoxalin-2(1H)-one derivatives, such as solvatochromic fluorescent 2-substituted 3-ethynylquinoxalines, are noteworthy. These compounds exhibit high fluorescence with pronounced emission solvatochromism, indicating their potential use in materials science for sensing applications (Gers, Nordmann, Kumru, Frank, & Müller, 2014).

Chemical Properties Analysis

The chemical properties of 3-ethylquinoxalin-2(1H)-one and its derivatives have been extensively studied, revealing a broad spectrum of reactivity and potential applications. For instance, the scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives demonstrates the compound's applicability in developing new pharmaceutical agents (Patil, Dhulipala, Kopperla, Sharma, Swamy, Seku, & Devunuri, 2023).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Tests

“3-Ethylchinoxalin-2-amin”, eine Verbindung, die eng mit “3-Ethylchinoxalin-2(1H)-on” verwandt ist, wird in pharmazeutischen Tests verwendet .

Biologische Aktivitäten

3,4-Dihydrochinoxalin-2-one, eine Klasse von Verbindungen, zu der “3-Ethyl-1,2-dihydrochinoxalin-2-on” gehört, wurden auf ihre biologischen Aktivitäten untersucht . Sie sind von großem Interesse aufgrund ihres Potenzials als Therapeutika, insbesondere für antivirale und entzündungshemmende Wirkungen .

Lösliche Guanylylcyclase (sGC) Aktivatoren

Neue 3,4-Dihydrochinoxalin-2(1H)-on-Derivate wurden als potenzielle häm-unabhängige Aktivatoren der löslichen Guanylatcyclase (sGC) entwickelt, synthetisiert und biologisch bewertet . Diese Forschung könnte zur Entwicklung neuer Medikamente für die Behandlung von Krankheiten im Zusammenhang mit dem sGC-Signalweg führen.

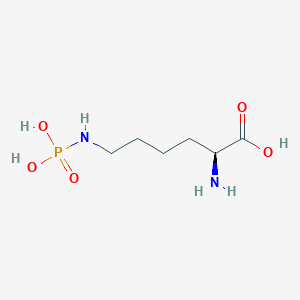

D-Aminosäureoxidase (DAAO) Inhibitoren

Chinoxalin-2,3-dione, zu denen “3-Ethyl-1,2-dihydrochinoxalin-2-on” gehört, wurden als potenzielle D-Aminosäureoxidase (DAAO) Inhibitoren untersucht . DAAO ist ein Enzym, das am Stoffwechsel von D-Aminosäuren beteiligt ist, und seine Inhibition könnte therapeutische Anwendungen bei Krankheiten wie Schizophrenie und Amyotropher Lateralsklerose haben.

Anti-HIV-Arzneimittelkandidaten

Verbindungen, die “3-Ethyl-1,2-dihydrochinoxalin-2-on” ähneln, wurden als potenzielle Anti-HIV-Arzneimittelkandidaten untersucht . Diese Studien haben Merkmale aus zwei potenten Anti-HIV-Arzneimittelkandidaten kombiniert, um die Struktur-Aktivitäts-Beziehung (SAR) von Hybridstrukturen zu untersuchen .

Chemische Vielseitigkeit

Die Dihydrochinoxalin-2-one, einschließlich “3-Ethyl-1,2-dihydrochinoxalin-2-on”, sind chemisch vielseitig . Es können mehrere Diversifizierungsstrategien eingesetzt werden, um eine breite Palette von Substitutionsmustern zu erzeugen, was sie für verschiedene chemische Synthesen wertvoll macht .

Zukünftige Richtungen

The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .

Eigenschaften

IUPAC Name |

3-ethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGIZOIMSCJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344853 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13297-35-3 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

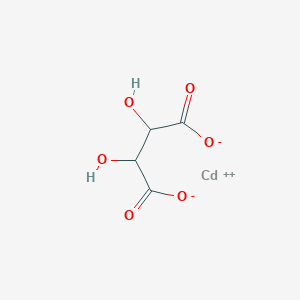

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Ethylquinoxalin-2(1H)-one in organic synthesis?

A: 3-Ethylquinoxalin-2(1H)-one represents a valuable building block in organic synthesis, particularly for constructing diverse quinoxaline derivatives. Its significance stems from the readily modifiable ethyl group at the 3-position. This allows for the introduction of various functional groups, opening avenues for creating a wide range of structurally diverse compounds. []

Q2: What is a novel and efficient method for synthesizing 3-Ethylquinoxalin-2(1H)-one?

A: A recent study details a new and efficient method for synthesizing 3-Ethylquinoxalin-2(1H)-one. [] The process involves reacting o-phenylenediamine with ethyl 2-oxobutanoate. The ethyl 2-oxobutanoate itself is derived from a Grignard reaction involving diethyl oxalate and either ethylmagnesium bromide or ethylmagnesium iodide. []

Q3: How can the ethyl group in 3-Ethylquinoxalin-2(1H)-one be functionalized?

A: The ethyl group of 3-Ethylquinoxalin-2(1H)-one demonstrates remarkable versatility in its transformation into various functional groups. These include, but are not limited to, α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl. [] This functionalization significantly expands the structural diversity achievable from this core molecule.

Q4: Can you elaborate on the utility of 3-(bromoacetyl)quinoxalin-2(1H)-one derived from 3-Ethylquinoxalin-2(1H)-one?

A: 3-(bromoacetyl)quinoxalin-2(1H)-one, derived from 3-Ethylquinoxalin-2(1H)-one, serves as a crucial intermediate. Reacting it with either thiourea or hydrazine-1,2-dicarbothioamide leads to the formation of corresponding 3-(2-amino-4-thiazolyl) derivatives. [] These derivatives hold potential for various applications in medicinal chemistry and material science.

Q5: Why is the development of synthetic routes for 3-Ethylquinoxalin-2(1H)-one preferred over 3-(α-chlorobenzyl)quinoxalin-2(1H)-one, especially when the latter is known to be a versatile precursor for diverse fused quinoxaline derivatives?

A: While 3-(α-chlorobenzyl)quinoxalin-2(1H)-one has proven useful in synthesizing fused quinoxaline derivatives, substituting the phenyl group with a methyl group, as seen in 3-Ethylquinoxalin-2(1H)-one, offers significant advantages. [] The α-chloroethyl fragment in 3-Ethylquinoxalin-2(1H)-one is more amenable to transformation into various functional groups, significantly broadening its synthetic utility compared to the 3-(α-chlorobenzyl) analogue. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)